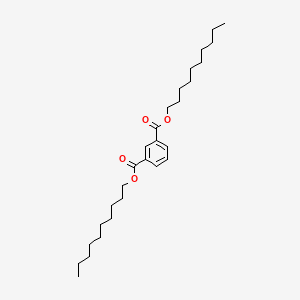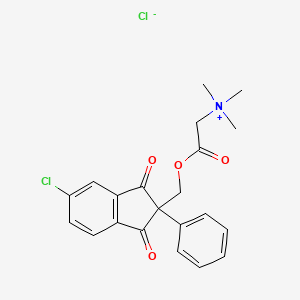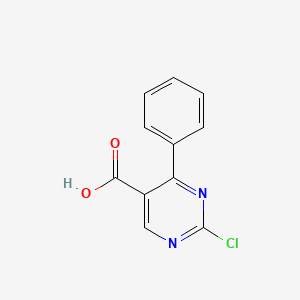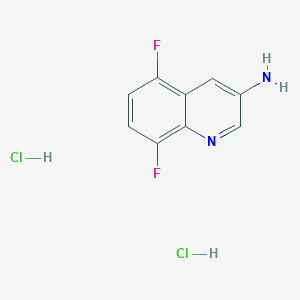
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride is an organometallic compound that features hafnium coordinated to a substituted cyclopentadienyl ligand and two chloride ions. This compound is part of a broader class of metallocenes, which are known for their stability and catalytic properties. The presence of the tetramethylcyclopentadienyl ligand enhances the compound’s stability and reactivity, making it valuable in various chemical processes.
准备方法
The synthesis of Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride typically involves the reaction of hafnium tetrachloride with 1,2,3,5-tetramethylcyclopenta-1,3-diene. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
-
Synthetic Route
Reactants: Hafnium tetrachloride (HfCl4) and 1,2,3,5-tetramethylcyclopenta-1,3-diene.
Conditions: The reaction is conducted in an inert solvent such as toluene or THF (tetrahydrofuran) under a nitrogen or argon atmosphere.
Procedure: The hafnium tetrachloride is dissolved in the solvent, and the 1,2,3,5-tetramethylcyclopenta-1,3-diene is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization or sublimation.
-
Industrial Production
- Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反应分析
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Products: Oxidation can lead to the formation of hafnium oxides or hydroxides.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Reactions are conducted under inert atmospheres to prevent unwanted side reactions.
Products: Reduction can yield hafnium hydrides or other reduced hafnium species.
-
Substitution
Reagents: Various nucleophiles such as alkyl or aryl groups.
Conditions: Substitution reactions are typically carried out in polar solvents under mild conditions.
Products: Substitution can result in the formation of new organometallic compounds with different ligands.
科学研究应用
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride has several scientific research applications:
-
Chemistry
- Used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
- Serves as a precursor for the synthesis of other organometallic compounds.
-
Biology
- Investigated for its potential use in biological imaging and as a contrast agent due to its unique electronic properties.
-
Medicine
- Explored for its potential in drug delivery systems and as a component in anticancer therapies.
-
Industry
- Utilized in the production of advanced materials, including high-performance ceramics and coatings.
- Employed in the electronics industry for the fabrication of semiconductors and other electronic components.
作用机制
The mechanism of action of Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound’s molecular targets include:
-
Molecular Targets
- Transition metal centers in catalytic processes.
- Organic substrates in polymerization and hydrogenation reactions.
-
Pathways Involved
- The compound acts as a Lewis acid, accepting electron pairs from substrates and facilitating bond formation or cleavage.
- It can also participate in redox reactions, altering the oxidation state of hafnium and the substrates involved.
相似化合物的比较
Hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride can be compared with other similar compounds, such as:
-
Similar Compounds
- Zirconium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride: Similar in structure and reactivity but with zirconium instead of hafnium.
- Hafnium;1,2,3,4-tetramethylcyclopenta-1,3-diene;dichloride: Differing in the position of methyl groups on the cyclopentadienyl ligand.
-
Uniqueness
- The presence of hafnium imparts unique electronic properties and reactivity compared to its zirconium counterpart.
- The specific substitution pattern on the cyclopentadienyl ligand can influence the compound’s stability and catalytic activity.
属性
分子式 |
C18H26Cl2Hf-4 |
|---|---|
分子量 |
491.8 g/mol |
IUPAC 名称 |
hafnium;1,2,3,5-tetramethylcyclopenta-1,3-diene;dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Hf/c2*1-6-5-7(2)9(4)8(6)3;;;/h2*6H,1-4H3;2*1H;/q2*-1;;;/p-2 |
InChI 键 |
CDMHEMDAXGLGDR-UHFFFAOYSA-L |
规范 SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Cl-].[Cl-].[Hf] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)













